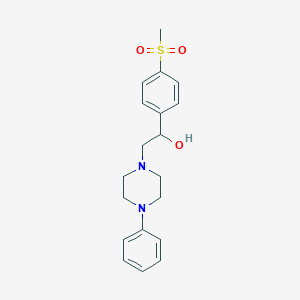
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol, also known as MSPPOE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSPPOE is a member of the phenylethanolamine class of compounds and has been shown to have promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol is not yet fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in regulating mood and behavior. In addition, this compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol is that it has been shown to have a low toxicity profile in animal models. This makes it a potentially safe compound for use in human clinical trials. However, one of the limitations of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in humans.
Zukünftige Richtungen
There are a number of future directions for research on 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol. One area of interest is in the development of this compound-based drugs for the treatment of anxiety, depression, and other mood disorders. In addition, this compound may also have potential applications in the treatment of drug addiction and alcoholism. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Synthesemethoden
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol can be synthesized using a multi-step process that involves the reaction of 4-methylsulfonylphenylacetic acid with 1-(4-chlorophenyl)piperazine to produce the intermediate 1-(4-methylsulfonylphenyl)-4-(4-chlorophenyl)piperazine. This intermediate is then reduced using sodium borohydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. In addition, this compound has also been shown to have potential applications in the treatment of drug addiction and alcoholism.
Eigenschaften
Molekularformel |
C19H24N2O3S |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C19H24N2O3S/c1-25(23,24)18-9-7-16(8-10-18)19(22)15-20-11-13-21(14-12-20)17-5-3-2-4-6-17/h2-10,19,22H,11-15H2,1H3 |
InChI-Schlüssel |
QIZHAZYEDXKCRA-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B232233.png)
![1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B232235.png)



![1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232255.png)
![1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232260.png)
![1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B232261.png)
![N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232266.png)
